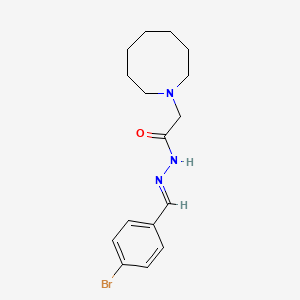![molecular formula C17H19N3O B5567261 (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine, also known as EMA-01, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine varies depending on the specific application. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine acts as a PARP inhibitor, preventing the repair of damaged DNA and leading to cell death in cancer cells. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine reduces oxidative stress and inflammation in the brain, potentially protecting neurons from damage. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine inhibits viral replication by interfering with viral entry into host cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine also vary depending on the specific application. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to reduce oxidative stress and inflammation in the brain, potentially protecting neurons from damage. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to inhibit viral replication, reducing viral load in infected cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine in lab experiments is its selectivity for specific targets, such as PARP in cancer cells. This allows for more targeted and potentially less toxic therapies. However, one limitation is the lack of long-term safety data, as (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is a relatively new compound.
Zukünftige Richtungen
There are several potential future directions for research on (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine. In cancer research, further studies could investigate the efficacy of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine in combination with other therapies, as well as its potential use in other types of cancer. In neurology, future studies could investigate the potential of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, further studies could investigate the potential of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a broad-spectrum antiviral agent.
Synthesemethoden
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with 2-(chloromethyl)-1-methylbenzimidazole, followed by reduction and deprotection steps. The final product is a white powder with a melting point of 195-197°C.
Wissenschaftliche Forschungsanwendungen
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential as a therapeutic agent in various fields, including cancer research, neurology, and infectious diseases. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has shown promise as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and is overexpressed in certain types of cancer. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has shown antiviral activity against the Ebola virus.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-21-14-10-8-13(9-11-14)18-12-17-19-15-6-4-5-7-16(15)20(17)2/h4-11,18H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGQGXLKHHWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)

![2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5567220.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5567238.png)
![N-isobutyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5567252.png)
![1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5567267.png)
![3-{[4-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5567274.png)

![(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)

![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)